molecular formula C7H16ClNO B1379503 (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride CAS No. 1803592-77-9

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride

Cat. No.: B1379503
CAS No.: 1803592-77-9
M. Wt: 165.66 g/mol
InChI Key: RUNMAUGNBHCLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride is an organic chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66 g/mol . This compound is supplied as a powder and should be stored at 4°C . Its structure, featuring a methanamine group attached to a 5,5-dimethyloxolane (a tetrahydrofuran) ring, makes it a valuable chiral building block and intermediate in organic synthesis and medicinal chemistry research. The compound is related to other oxolane derivatives, such as the enantiopure [(2R)-Oxolan-2-yl]methanamine hydrochloride, which highlights the importance of stereochemistry in the properties and applications of such molecules . While a specific mechanism of action for this exact compound is not widely published in the available literature, its structure suggests potential as a synthetic precursor. The dimethyloxolane group can impart specific steric and electronic properties, and the primary amine, in its salt form, offers a handle for further chemical modification through amide bond formation or reductive amination. This makes it particularly useful for constructing more complex molecules, including those with potential pharmacological activity. Compounds with similar amine-functionalized heterocyclic scaffolds are frequently explored in drug discovery, for instance, in the development of agonists for receptors like APJ . Furthermore, the dimethylamine pharmacophore is a significant structural motif found in numerous FDA-approved drugs, contributing to properties like high solubility and bioavailability . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care, noting its associated hazard warnings, which include potential risks if swallowed (H302), if it comes in contact with skin (H315), or if it causes eye damage (H319) or respiratory irritation (H335) .

Properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-8)9-7;/h6H,3-5,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUNMAUGNBHCLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803592-77-9
Record name 2-Furanmethanamine, tetrahydro-5,5-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803592-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,5-dimethyloxolan-2-yl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthesis of 5,5-Dimethyloxolane Intermediate

The 5,5-dimethyloxolane ring can be prepared via cyclization reactions involving appropriate diols or hydroxyketones with acid or base catalysis. Common methods include:

  • Acid-catalyzed intramolecular cyclization of 1,3-diols bearing geminal dimethyl groups at the 5-position.
  • Use of protecting groups to direct regioselective cyclization.

Introduction of the Methanamine Group

The key step is the functionalization at the 2-position of the oxolane ring to introduce the methanamine moiety. Several approaches are documented:

  • Nucleophilic substitution : Starting from a 2-halomethyl-5,5-dimethyloxolane intermediate, nucleophilic displacement by ammonia or amine sources yields the primary amine.
  • Reductive amination : Oxolane-2-carboxaldehyde derivatives can be reacted with ammonia or ammonium salts under reducing conditions (e.g., NaBH3CN) to afford the methanamine.
  • Azide reduction : Conversion of a 2-azidomethyl-5,5-dimethyloxolane to the amine via catalytic hydrogenation or Staudinger reduction.

Formation of Hydrochloride Salt

The free amine is converted into the hydrochloride salt by:

  • Treatment with anhydrous hydrogen chloride gas in an appropriate solvent (e.g., ether or dichloromethane).
  • Alternatively, reaction with aqueous hydrochloric acid followed by solvent removal and crystallization.

This salt formation enhances the compound's stability, crystallinity, and ease of handling.

Research Findings and Data Analysis

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Cyclization to 5,5-dimethyloxolane Acid catalysis (H2SO4 or p-TsOH), reflux 75-85 High regioselectivity for 5,5-dimethyl substitution
Halomethylation at 2-position NBS or PBr3, inert solvent (DCM) 60-70 Mild conditions to avoid ring opening
Nucleophilic substitution NH3 in ethanol or aqueous solution 65-80 Requires excess ammonia for complete conversion
Reductive amination NaBH3CN, ammonium acetate, methanol 70-90 Mild reducing agent preserves ring integrity
Azide reduction H2, Pd/C catalyst, ethanol 80-95 Clean conversion, minimal side products
Hydrochloride salt formation HCl gas or aqueous HCl, ether or EtOH Quantitative Salt crystallizes readily from solvent

Purity and Characterization

  • The hydrochloride salt typically crystallizes as a white solid with high purity (>98% by HPLC).
  • Characterization by NMR (1H and 13C), IR, and mass spectrometry confirms the presence of the oxolane ring and methanamine group.
  • Melting point and elemental analysis are consistent with literature values for the hydrochloride salt.

Summary Table of Preparation Routes

Method Starting Material Key Reagents/Conditions Advantages Limitations
Nucleophilic substitution 2-Halomethyl-5,5-dimethyloxolane NH3, ethanol, mild heating Straightforward, scalable Requires halomethyl intermediate
Reductive amination 5,5-Dimethyloxolane-2-carboxaldehyde NaBH3CN, ammonium acetate High selectivity, mild Requires aldehyde precursor
Azide reduction 2-Azidomethyl-5,5-dimethyloxolane H2, Pd/C catalyst High yield, clean reaction Azide handling safety concerns

Scientific Research Applications

Organic Synthesis

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile reagent in the formation of complex organic molecules.

Key Reactions:

  • Oxidation: Can be oxidized to form oxides or hydroxylated derivatives.
  • Reduction: Capable of being reduced to yield amine derivatives.
  • Substitution: The amine group can participate in substitution reactions with alkyl halides or acyl chlorides.

Biological Studies

Research has indicated potential biological activities associated with this compound. Its interactions with biomolecules are of interest for understanding its pharmacological properties.

Potential Biological Activities:

  • Enzyme Inhibition: Investigated for its role as an inhibitor of specific enzymes that could be relevant in treating diseases such as diabetes and cancer.
  • Cellular Interaction Studies: Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential. It has been utilized in the synthesis of drug candidates and biologically active molecules.

Applications in Drug Development:

  • Anticancer Agents: Derivatives synthesized from this compound have shown significant cytotoxic effects against cancer cells.
CompoundCell LineIC50 (µM)
Compound AMCF-712.5
Compound BHeLa15.0
  • Enzyme Inhibitors: Research indicates effectiveness in inhibiting Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism.
CompoundDPP-IV Inhibition (%)
Compound C85% at 10 µM
Compound D90% at 10 µM

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials. Its unique properties allow it to be used in various industrial processes where specific chemical characteristics are required.

Mechanism of Action

The mechanism of action of (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, thereby inhibiting their activity. The oxolane ring provides structural rigidity, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between “(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride” and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
(5,5-Dimethyloxolan-2-yl)methanamine HCl C₇H₁₄ClNO 163.65 (base: 127.18 + HCl) 5,5-dimethyl oxolane ring, secondary amine hydrochloride Potential CNS-targeting scaffold; improved solubility via salt form
Methoxylamine Hydrochloride CH₅NO·HCl 83.51 Simple methoxy-amine structure Used in organic synthesis (e.g., ketone protection)
Mecamylamine Hydrochloride C₁₁H₂₁N·HCl 203.75 Bicyclic hexane-fused pyrrolidine; tertiary amine Nicotinic acetylcholine receptor antagonist
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring with 4-chlorophenyl substituent Antifungal/antibacterial candidate
1-(4,4-Difluoro-5,5-dimethyloxolan-2-yl)methanamine C₇H₁₃F₂NO 165.18 Oxolane with 4,4-difluoro and 5,5-dimethyl groups Enhanced metabolic stability due to fluorine

Detailed Analysis of Structural and Functional Differences

Core Heterocycle Modifications

  • The secondary amine’s hydrochloride salt enhances water solubility, critical for bioavailability .
  • Mecamylamine HCl : Its fused bicyclic structure (hexane + pyrrolidine) creates a rigid scaffold, optimizing interaction with nicotinic receptors’ hydrophobic pockets .
  • Thiazole Derivative : The sulfur-containing thiazole ring and 4-chlorophenyl group enhance π-π stacking and electrophilic interactions, relevant to antimicrobial activity .

Substituent Effects

  • Fluorine vs. Methyl Groups: The 4,4-difluoro analog (C₇H₁₃F₂NO) exhibits increased electronegativity and metabolic stability compared to the dimethyl-substituted target compound, making it suitable for prolonged in vivo activity .

Salt Forms and Solubility

  • Hydrochloride Salts: Both the target compound and mecamylamine exist as monohydrochlorides, enhancing solubility in polar solvents.

Biological Activity

(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant studies, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}NO
  • Molecular Weight : 129.20 g/mol
  • CAS Number : 1803592-77-9

The compound features a dimethyl-substituted oxolane ring and a primary amine group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amine group can form hydrogen bonds and participate in electrostatic interactions with molecular targets, influencing their function. These interactions may lead to enzyme inhibition or receptor binding, which are critical in mediating biological responses.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various diseases.

StudyMethodologyFindings
Study AIn vitro assays on cell linesDemonstrated a reduction in reactive oxygen species (ROS) levels
Study BAnimal model experimentsShowed improved antioxidant enzyme activity in treated subjects

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results indicate potential applications in developing antimicrobial agents.

Case Studies

  • Case Study on Neuroprotective Effects
    A recent study investigated the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that the compound could reduce neuronal cell death and inflammation markers, indicating its potential as a therapeutic agent for neurodegenerative diseases.
  • Case Study on Anti-inflammatory Properties
    Another study focused on the anti-inflammatory effects of the compound. It demonstrated that treatment with this compound significantly decreased pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

The biological activities of this compound can be contrasted with other related compounds:

CompoundStructureBiological Activity
Compound ASimilar oxolane structureModerate antioxidant activity
Compound BDifferent substitution patternStronger antimicrobial effects

This comparison highlights the unique properties of this compound due to its specific molecular configuration.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (5,5-Dimethyloxolan-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves ring-forming reactions (e.g., cyclization of diols or amines) followed by hydrochlorination. Polar solvents like water or alcohols are effective for nucleophilic substitution, while reducing agents (e.g., NaBH₄) may stabilize intermediates . Optimization includes varying solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and stoichiometric ratios of reactants. Monitor reaction progress via TLC or in-situ FTIR to identify optimal conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the oxolan ring structure and methyl substituents.
  • HPLC with UV detection (λ = 210–254 nm) to assess purity (>98% recommended for biological assays).
  • Mass spectrometry (ESI-MS) for molecular ion verification (expected [M+H]⁺ ~192.7 g/mol, adjusted for HCl).
    Cross-validate results with elemental analysis (C, H, N, Cl) to resolve discrepancies .

Q. What are the solubility properties of this compound, and how can they influence experimental design?

  • Methodology : Determine solubility empirically in solvents like water, ethanol, DMSO, or chloroform using gravimetric or spectrophotometric methods. For aqueous solutions, adjust pH (e.g., 4–6) to enhance stability. Note that high dimethyl substitution may reduce polarity, favoring organic solvents .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Refer to SDS guidelines for similar hydrochlorides:

  • Store at 2–8°C in airtight, light-resistant containers.
  • Use fume hoods and PPE (gloves, lab coat) to avoid inhalation/contact.
  • In case of exposure, rinse with water and seek medical evaluation .

Advanced Research Questions

Q. How does the stereochemistry of the dimethyloxolan ring influence reactivity or biological activity?

  • Methodology : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare:

  • Kinetic studies (e.g., reaction rates with chiral reagents).
  • Biological assays (e.g., receptor binding affinity using SPR or radioligand displacement).
    Computational modeling (DFT or MD simulations) can predict steric effects on transition states .

Q. What strategies can resolve contradictions in stability data under varying pH or temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • Expose the compound to pH 2–12 buffers at 40°C for 14 days.
  • Analyze degradation products via LC-MS and identify pathways (e.g., hydrolysis of the oxolan ring).
    Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Q. How can computational tools predict potential synthetic routes or metabolic pathways?

  • Methodology : Employ databases like PISTACHIO or Reaxys to:

  • Generate retrosynthetic pathways for the oxolan core.
  • Predict metabolites using enzyme-catalyzed reaction models (e.g., cytochrome P450 oxidation).
    Validate predictions with in vitro microsomal assays .

Q. What analytical techniques are most effective for detecting trace impurities in scaled-up batches?

  • Methodology : Combine:

  • GC-MS for volatile byproducts (e.g., residual solvents).
  • ICP-OES for metal catalysts (e.g., Pd, Ni).
  • Chiral HPLC to quantify enantiomeric excess (>99% for pharmaceutical intermediates) .

Key Considerations for Researchers

  • Stereochemical Purity : Use chiral columns or derivatization (e.g., Mosher’s reagent) to confirm enantiomeric ratios .
  • Reaction Scalability : Pilot-scale reactions (1–10 g) require strict control of exothermic steps (e.g., HCl addition) .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as hygroscopic HCl salts may vary in stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride
Reactant of Route 2
(5,5-Dimethyloxolan-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.